molecular formula C51H72N4O2 B12669191 Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-(4-dodecylphenyl)- CAS No. 165445-29-4

Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-(4-dodecylphenyl)-

Cat. No.: B12669191
CAS No.: 165445-29-4
M. Wt: 773.1 g/mol
InChI Key: PADKNGVHDDBHBP-UHFFFAOYSA-N
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Description

Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- is an organic compound known for its unique structure and properties. This compound is characterized by the presence of urea groups linked through a methylenedi-4,1-phenylene bridge, with additional dodecylphenyl groups attached. It is primarily used in various industrial applications due to its stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- typically involves a multi-step organic synthesis process. The key steps include the formation of the methylenedi-4,1-phenylene bridge and the subsequent attachment of the urea and dodecylphenyl groups. Common reagents used in these reactions include isocyanates and amines, which react under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different products, typically involving the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and functional properties.

Mechanism of Action

The mechanism of action of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-octyl-)
  • Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-butyl-)
  • Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-dimethyl-)

Uniqueness

Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- stands out due to its specific structural features, such as the presence of dodecylphenyl groups, which impart unique properties and functionalities

Properties

CAS No.

165445-29-4

Molecular Formula

C51H72N4O2

Molecular Weight

773.1 g/mol

IUPAC Name

1-(4-dodecylphenyl)-3-[4-[[4-[(4-dodecylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea

InChI

InChI=1S/C51H72N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-33-46(34-26-42)52-50(56)54-48-37-29-44(30-38-48)41-45-31-39-49(40-32-45)55-51(57)53-47-35-27-43(28-36-47)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41H2,1-2H3,(H2,52,54,56)(H2,53,55,57)

InChI Key

PADKNGVHDDBHBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)CCCCCCCCCCCC

Origin of Product

United States

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